molecular formula C3H7Cl2N B1425160 3-Chloroazetidine hydrochloride CAS No. 313468-63-2

3-Chloroazetidine hydrochloride

Cat. No.: B1425160
CAS No.: 313468-63-2
M. Wt: 128 g/mol
InChI Key: HLUFCDPBADCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroazetidine hydrochloride is a chemical compound with the molecular formula C3H6ClN.HCl. It is a derivative of azetidine, a four-membered heterocyclic compound. This compound is a colorless solid with a slightly bitter taste and is primarily used in scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroazetidine hydrochloride typically involves the cyclization of γ-chloroamine. For instance, the stereoselective reduction of β-mesyloxyketimines with sodium cyanoborohydride results in the formation of β-chloro-γ-mesyloxypropylamines, which upon heating in dimethyl sulfoxide followed by base-induced cyclization, stereoselectively generates 3-Chloroazetidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of robust synthetic routes that ensure high yield and purity of the final product. The process typically includes the use of appropriate solvents and reagents under controlled conditions to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloroazetidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the azetidine ring can be substituted with other nucleophiles.

    Ring-Opening Reactions: Due to the ring strain in the four-membered azetidine ring, it can undergo ring-opening reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as potassium carbonate and sodium hydride, and solvents like dimethylformamide and dimethyl sulfoxide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines .

Scientific Research Applications

3-Chloroazetidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroazetidine hydrochloride involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered heterocyclic compound similar to 3-Chloroazetidine but without the chlorine substituent.

    Aziridine: A three-membered heterocyclic compound with similar reactivity but higher ring strain compared to azetidine.

Uniqueness

3-Chloroazetidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

3-chloroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUFCDPBADCYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692971
Record name 3-Chloroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313468-63-2
Record name 3-Chloroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroazetidine hydrochloride
Reactant of Route 2
3-Chloroazetidine hydrochloride
Reactant of Route 3
3-Chloroazetidine hydrochloride
Reactant of Route 4
3-Chloroazetidine hydrochloride
Reactant of Route 5
3-Chloroazetidine hydrochloride
Reactant of Route 6
3-Chloroazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.